
Ethyl 5-bromo-2-nitrobenzoate
Overview
Description
Ethyl 5-bromo-2-nitrobenzoate is a substituted benzoate ester characterized by a bromine atom at the 5-position and a nitro group at the 2-position of the benzene ring, with an ethyl ester moiety at the 1-position. This compound belongs to a broader class of halogenated nitroaromatic esters, which are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its structural features—electron-withdrawing nitro and bromine groups—impart unique reactivity, influencing its participation in substitution, coupling, and cyclization reactions.
Preparation Methods
Overview of Synthesis Strategies
The synthesis of Ethyl 5-bromo-2-nitrobenzoate primarily revolves around the nitration and bromination of benzoic acid derivatives, followed by esterification. The process aims to introduce the nitro group at the 2-position and the bromine atom at the 5-position on the benzene ring, with subsequent esterification to form the ethyl ester.
Core Preparation Methods
Method A: Nitration and Bromination of Benzoic Acid Derivatives
Research indicates that the most common approach involves nitrating a suitably substituted benzoic acid to introduce the nitro group, followed by bromination to add the bromine atom at the desired position. The esterification step then converts the carboxylic acid to the ethyl ester.
Method B: Multi-step Synthesis from Raw Materials
Recent advances demonstrate the utilization of inexpensive and readily available starting materials such as dimethyl terephthalate, which undergoes a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield this compound. This method emphasizes scalability and cost reduction, suitable for industrial production.
Detailed Research Findings and Data
Step | Reaction | Conditions | Reagents | Yield | Notes |
---|---|---|---|---|---|
1 | Nitration of benzoic acid | Cold temperature, controlled addition | Nitric acid, sulfuric acid | High regioselectivity at ortho and para positions | Nitro group predominantly at position 2 |
2 | Bromination | Electrophilic aromatic substitution | Bromine, FeBr₃ or other catalysts | Typically high | Bromination at position 5 is favored due to directing effects of nitro group |
3 | Esterification | Acid catalysis | Ethanol, sulfuric acid | Usually >90% | Converts carboxylic acid to ethyl ester |
Industrial Scale-Up Insights
A notable recent process involves using dimethyl terephthalate as the starting material, which undergoes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, achieving approximately 70 kg per batch with a total yield of 24%. This process emphasizes the importance of reaction conditions—such as temperature control, catalyst choice, and reaction time—to optimize yield and purity.
Process Optimization and Notes
- Reaction Temperature: Maintaining low temperatures during nitration and bromination minimizes side reactions and improves regioselectivity.
- Catalyst Selection: Use of catalysts like FeBr₃ enhances bromination efficiency.
- Reflux Duration: Typically 2-4 hours for nitration and bromination steps to ensure complete conversion.
- Purification: Recrystallization from ethanol-water mixtures yields high-purity products suitable for subsequent applications.
Summary of Key Research Findings
- The multi-step synthesis from benzoic acid derivatives is well-established, with high regioselectivity for nitration and bromination.
- Industrial processes now favor using inexpensive raw materials like dimethyl terephthalate, leveraging scalable reactions with high yields.
- Reaction conditions such as temperature, catalyst choice, and solvent systems are critical for optimizing yield and purity.
- Recent developments focus on process scale-up, cost reduction, and environmental considerations, making the synthesis more viable for commercial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: Ethyl 5-amino-2-nitrobenzoate.
Ester Hydrolysis: 5-bromo-2-nitrobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 5-bromo-2-nitrobenzoate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a precursor for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-nitrobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amine group through the transfer of electrons from the reducing agent to the nitro group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5-bromo-2-nitrobenzoate can be compared to analogs based on substituent positioning, halogen type, ester groups, and additional functional groups. Below is a detailed analysis:
Substituted Ethyl Nitrobenzoates
- Ethyl 4-Nitrobenzoate (Ethyl 4-nitrobenzoate, BP-2345): Lacks the bromine substituent and features the nitro group at the 4-position.
- Ethyl 5-Bromo-2,4-Dimethoxybenzoate (BP-6789) : Contains methoxy groups at the 2- and 4-positions instead of nitro. Methoxy groups are electron-donating, increasing the ring’s electron density and shifting reactivity toward electrophilic substitution rather than nucleophilic pathways .
Halogen and Ester Variants
- Methyl 5-Bromo-2-Methyl-3-Nitrobenzoate (CAS 199328-35-3, Similarity: 0.90) : Replaces the ethyl ester with a methyl group and introduces a methyl substituent at the 2-position. The methyl ester may reduce steric bulk but alter metabolic stability. The additional methyl group could hinder reactivity at the 3-position .
- Ethyl 2-(4-Bromo-2-Nitrophenyl)Acetate (CAS 885519-05-1, Similarity: 0.88): Substitutes the benzoate core with an acetic acid ester.
Functionalized Derivatives
- Ethyl 4-(2-{5-Bromo-2-Hydroxy-3-Nitrobenzylidene}Hydrazino)Benzoate (CAS 445005-42-5): Incorporates a hydrazino-linked benzylidene group. This complex structure may enable chelation or coordination chemistry, expanding applications in medicinal chemistry or materials science .
Structural and Functional Comparison Table
Key Findings and Implications
- Substituent Positioning : Ortho-nitro groups (as in this compound) increase steric and electronic effects compared to para-substituted analogs, directing reactivity toward specific reaction pathways .
- Halogen Effects : Bromine’s electronegativity and size enhance halogen bonding and participation in cross-coupling reactions, contrasting with smaller halogens like chlorine .
- Ester Group Impact : Ethyl esters balance solubility and stability, whereas methyl esters may offer faster hydrolysis in prodrug applications .
Biological Activity
Ethyl 5-bromo-2-nitrobenzoate (C9H8BrNO4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a nitro group attached to a benzoate structure. Its molecular formula indicates it has both electrophilic and nucleophilic characteristics, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C9H8BrNO4 |
Molecular Weight | 246.07 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not extensively documented |
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity . Studies suggest that compounds with similar nitrobenzoate structures often exhibit significant antimicrobial effects due to their ability to disrupt microbial cell membranes and inhibit vital enzymatic processes. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to microbial cell death .
Anticancer Properties
Research indicates that this compound may possess anticancer properties . Nitrobenzoate derivatives have been shown to inhibit tumor growth by interfering with cellular pathways involved in proliferation and survival. For instance, compounds similar in structure have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell division .
A comparative analysis of various nitrobenzoate compounds revealed that those with strong electron-withdrawing groups, such as nitro and bromine, often exhibit enhanced anticancer activity. This compound's structural features suggest it may also inhibit angiogenesis, a critical process in tumor growth .
The mechanism of action for this compound primarily involves:
- Electrophilic Interactions : The bromine atom acts as an electrophile, facilitating interactions with nucleophilic sites in proteins or enzymes.
- Nitro Group Reduction : The nitro group can undergo reduction to form reactive species that may damage cellular macromolecules, leading to cytotoxic effects .
Case Studies
- Antimicrobial Activity Study : A study conducted on various nitrobenzoate derivatives showed that this compound exhibited significant inhibition against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
- Cancer Cell Line Study : In vitro studies on cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 10 µM. The compound induced apoptosis in treated cells, suggesting its potential as an anticancer therapeutic .
Q & A
Basic Questions
Q. What are the standard synthetic routes for Ethyl 5-bromo-2-nitrobenzoate, and how can reaction progress be monitored?
- Methodology : A common approach involves nitration of ethyl 5-bromobenzoate using mixed acid (H₂SO₄/HNO₃) at controlled temperatures (−5°C to room temperature). Reaction progress is monitored via TLC with mobile phases like ethyl acetate/n-hexane (4:1). Post-reaction, quenching in ice water precipitates the product, followed by recrystallization (e.g., petroleum ether/ethyl acetate) .
Q. What purification techniques are effective for isolating this compound?
- Methodology : Recrystallization using solvents like petroleum ether/ethyl acetate (5:1) is effective for initial purification. For complex mixtures, flash column chromatography with gradient elution (20–30% ethyl acetate in n-hexane) resolves impurities. Confirm purity via HPLC or melting point analysis (e.g., 60.5–61.9°C for analogous nitrobenzaldehyde derivatives) .
Q. What spectroscopic methods are used to characterize this compound?
- Methodology :
- ¹H-NMR : Look for deshielded aromatic protons (δ 7.8–8.1 ppm) and nitro group-induced splitting patterns.
- IR : Confirm nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) stretches.
- Mass Spectrometry : Bromine isotopic patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) and molecular ion peaks (e.g., m/z 229 for bromo-nitrobenzoate analogs) .
Q. What are the stability considerations for storing and handling this compound?
- Methodology : Store in amber vials at 2–8°C to prevent photodegradation of the nitro group. Avoid prolonged exposure to moisture, as ester groups may hydrolyze. Use inert atmospheres (N₂/Ar) during reactions to mitigate oxidative side reactions .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Br, NO₂) influence subsequent reactions of this compound?
- Methodology : The nitro group meta-directs electrophilic substitution, while bromine acts as an ortho/para director. Computational modeling (e.g., DFT) predicts regioselectivity in cross-coupling reactions. Experimental validation via Suzuki-Miyaura coupling with Pd catalysts can test predictions .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
- Methodology : Heavy atoms (Br) cause absorption and thermal motion artifacts. SHELXL refines anisotropic displacement parameters and applies constraints to nitro group geometry. High-resolution data (≤1.0 Å) and twin refinement (via SHELXT) improve accuracy for twinned crystals .
Q. How can conflicting crystallographic data (e.g., disorder, twinning) be resolved for this compound?
- Methodology : Use SHELXD for experimental phasing and SHELXE for density modification. For disorder, apply PART and SUMP restraints in SHELXL. Validate models with R₁ < 5% and wR₂ < 10% for high reliability .
Q. How to optimize reaction conditions for introducing the nitro group into ethyl bromobenzoate?
- Methodology : Screen nitrating agents (e.g., acetyl nitrate vs. mixed acid) and temperatures. Monitor byproduct formation (e.g., di-nitration) via LC-MS. Kinetic studies (e.g., in situ IR) identify optimal reaction times (e.g., 0.5–2 hours) .
Q. What computational methods assist in predicting reactivity in nucleophilic substitution reactions?
- Methodology : Molecular docking (AutoDock) or QM/MM simulations model transition states. Solvent effects (DMF vs. THF) are analyzed via COSMO-RS. Experimentally, track bromide release (ion chromatography) to validate computational predictions .
Q. How to analyze and mitigate side reactions during synthesis (e.g., ester hydrolysis or bromine displacement)?
- Methodology :
- Hydrolysis : Use anhydrous conditions and acid scavengers (e.g., molecular sieves).
- Bromine Displacement : Avoid polar aprotic solvents (DMF) in SNAr reactions; opt for Pd-catalyzed couplings.
- Analytical Tools : ¹⁹F-NMR (if fluorine analogs are used) or GC-MS tracks side products .
Properties
IUPAC Name |
ethyl 5-bromo-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUKXBWMOBHXHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657872 | |
Record name | Ethyl 5-bromo-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857895-53-5 | |
Record name | Ethyl 5-bromo-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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